molecular formula C13H20Cl3FN2O B5472465 N-[(2-chloro-6-fluorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride

N-[(2-chloro-6-fluorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride

Cat. No.: B5472465
M. Wt: 345.7 g/mol
InChI Key: OCWZWPLDHUGDGH-UHFFFAOYSA-N
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Description

N-[(2-chloro-6-fluorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro-fluorophenyl group attached to a morpholine ring via an ethanamine linker, and it is commonly used in research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-6-fluorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloro-6-fluorobenzyl chloride with morpholine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with ethanamine under controlled conditions to yield the final product. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-6-fluorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-chloro-6-fluorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-chloro-6-fluorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cell surface receptors, leading to downstream signaling pathways that result in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluoroanisole
  • 2-chloro-6-fluorophenyl methyl ether
  • 2-chloro-6-fluorobenzyl chloride

Uniqueness

N-[(2-chloro-6-fluorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential for diverse applications compared to similar compounds .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClFN2O.2ClH/c14-12-2-1-3-13(15)11(12)10-16-4-5-17-6-8-18-9-7-17;;/h1-3,16H,4-10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWZWPLDHUGDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCC2=C(C=CC=C2Cl)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl3FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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